molecular formula C10H17N3 B12110505 5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine

5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine

Cat. No.: B12110505
M. Wt: 179.26 g/mol
InChI Key: JDNDHAMFZGMWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at the 5-position of the pyrazole ring and a 3-methyl-cyclobutylmethyl substituent at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 3-methyl-cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring at the 1-position using a suitable alkylating agent such as 3-methyl-cyclobutylmethyl chloride in the presence of a base like potassium carbonate.

    Methylation at the 5-position: The final step involves the methylation of the pyrazole ring at the 5-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(3-methyl-cyclobutylmethyl)-1H-pyrazole
  • 5-Methyl-1-(2-methyl-cyclobutylmethyl)-1H-pyrazole
  • 5-Methyl-1-(3-ethyl-cyclobutylmethyl)-1H-pyrazole

Uniqueness

5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-cyclobutylmethyl group at the 1-position and the methyl group at the 5-position of the pyrazole ring distinguishes it from other similar compounds, potentially leading to unique properties and applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-methyl-1-[(3-methylcyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-7-3-9(4-7)6-13-8(2)5-10(11)12-13/h5,7,9H,3-4,6H2,1-2H3,(H2,11,12)

InChI Key

JDNDHAMFZGMWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CN2C(=CC(=N2)N)C

Origin of Product

United States

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